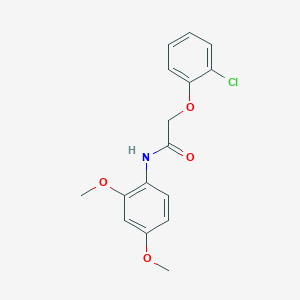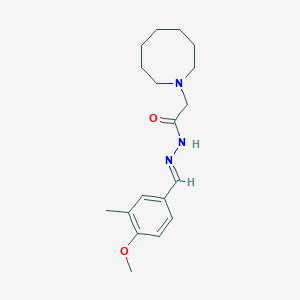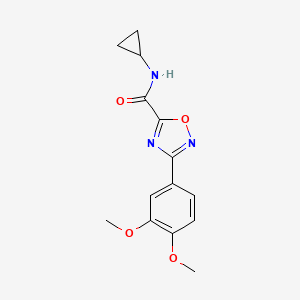
2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide often involves complex chemical reactions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide demonstrates the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate (Tao Jian-wei, 2009). Such processes highlight the intricate steps necessary to synthesize complex acetamide derivatives.
Molecular Structure Analysis
The molecular structure of related compounds often features significant intermolecular interactions, such as hydrogen bonding. For example, the crystal structure analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveals intricate intermolecular hydrogen bonding and solvatochromic effects upon the varying polarity of solvents (P. Jansukra et al., 2021). These structural insights are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to the formation of various structurally complex molecules. For instance, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide synthesis demonstrates the potential for creating compounds with diverse chemical properties through reactions involving phenoxyphenol, 2-chloroacetyl methylamine, and sulfuryl chloride (Gao Yonghong, 2009). These reactions are essential for tailoring the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of compounds like 2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide are influenced by their molecular structure. The crystalline structure and intermolecular interactions play a significant role in determining their melting points, solubility, and other physical characteristics. For example, the study of N-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid provides insights into the impact of molecular conformation on the physical properties of related compounds (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are closely linked to the molecular structure of acetamide derivatives. Detailed quantum chemical calculations, such as those conducted on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, provide valuable information on the vibrational frequencies, electronic structure, and thermodynamic properties, offering insights into the compound's chemical behavior (N. Choudhary et al., 2014).
Wissenschaftliche Forschungsanwendungen
Potential Pesticide Applications
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which share structural similarities with the target compound, suggests potential applications in the development of new pesticides. X-ray powder diffraction characterized these derivatives, indicating their utility in agricultural science as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Antiviral Research
A novel anilidoquinoline derivative closely related to the target compound demonstrated significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This suggests that compounds within this chemical family may hold therapeutic potential for treating viral infections (Ghosh et al., 2008).
Material Science and Crystallography
Investigations into the crystal structures of chloroacetamide derivatives, including those structurally akin to "2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide," have provided insights into their solid-state properties. These studies contribute to our understanding of material characteristics and could inform the development of new materials with specific desirable properties (Saravanan et al., 2016).
Anticancer Drug Development
Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its potential as an anticancer drug. By targeting the VEGFr receptor, this compound, similar in structure to the target molecule, could offer a basis for developing new anticancer therapies (Sharma et al., 2018).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, including 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and related compounds, have been studied for their selective herbicidal properties, particularly in inhibiting fatty acid synthesis in certain plant species. This application suggests potential agricultural uses for structurally related chloroacetamide derivatives (Weisshaar & Böger, 1989).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-7-8-13(15(9-11)21-2)18-16(19)10-22-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVWWRGOISSXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588904.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5588923.png)
![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)
![methyl 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}-4-piperidinecarboxylate](/img/structure/B5588935.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)

![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)

![1-[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5588962.png)

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)
![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)
